alpha-Desmethyl Anastrozole-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha-Desmethyl Anastrozole-d3 is a deuterated analog of alpha-Desmethyl Anastrozole, a derivative of Anastrozole. Anastrozole is a non-steroidal aromatase inhibitor widely used in the treatment of hormone receptor-positive breast cancer. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Anastrozole.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Desmethyl Anastrozole-d3 involves the incorporation of deuterium atoms into the alpha-Desmethyl Anastrozole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle deuterated compounds and ensure compliance with safety and environmental regulations.

Análisis De Reacciones Químicas

Types of Reactions

Alpha-Desmethyl Anastrozole-d3 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide. Conditions typically involve acidic or basic environments.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. Conditions typically involve anhydrous solvents and low temperatures.

Substitution: Common reagents include halogens and nucleophiles. Conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated alcohols. Substitution reactions may yield various deuterated analogs depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Alpha-Desmethyl Anastrozole-d3 is used in a wide range of scientific research applications, including:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Anastrozole.

Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of Anastrozole.

Drug Development: Used as a reference standard in the development of new aromatase inhibitors.

Biological Studies: Studying the effects of Anastrozole on various biological systems, including its impact on hormone levels and cancer cell proliferation.

Mecanismo De Acción

Alpha-Desmethyl Anastrozole-d3 exerts its effects by inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, the compound reduces the levels of circulating estrogens, which are essential for the growth of hormone receptor-positive breast cancer cells. The molecular targets include the aromatase enzyme and estrogen receptors, and the pathways involved include the estrogen signaling pathway.

Comparación Con Compuestos Similares

Alpha-Desmethyl Anastrozole-d3 is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing for the precise tracking of the compound in biological systems. Similar compounds include:

Anastrozole: The parent compound, widely used in breast cancer treatment.

Letrozole: Another non-steroidal aromatase inhibitor with similar applications.

Exemestane: A steroidal aromatase inhibitor with a different mechanism of action.

This compound stands out due to its use in research applications, particularly in studies requiring isotopic labeling.

Actividad Biológica

Alpha-Desmethyl Anastrozole-d3 is a deuterated derivative of the well-known aromatase inhibitor, anastrozole. This compound is primarily investigated for its role in the treatment of hormone receptor-positive breast cancer by inhibiting estrogen synthesis. The biological activity of this compound is characterized by its mechanism of action, pharmacokinetics, and clinical implications.

This compound functions by specifically inhibiting the aromatase enzyme, which catalyzes the conversion of androgens to estrogens. This inhibition leads to a significant reduction in circulating estrogen levels, which is crucial for the growth of hormone-dependent breast cancer cells. The key molecular targets include:

- Aromatase Enzyme: Directly inhibited, leading to decreased estrogen synthesis.

- Estrogen Receptors: The reduced estrogen levels result in decreased stimulation of estrogen receptors on breast cancer cells.

This mechanism is critical in the context of hormone receptor-positive breast cancer treatment, where estrogen plays a significant role in tumor growth and proliferation.

Pharmacokinetics

The deuterated nature of this compound provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium allows for more precise tracking of the compound's metabolic pathways and its interactions within biological systems. This feature enhances the understanding of its bioavailability and elimination profiles compared to non-deuterated compounds like anastrozole.

Comparative Analysis with Similar Compounds

| Compound | Type | Mechanism of Action | Clinical Use |

|---|---|---|---|

| This compound | Non-steroidal Aromatase Inhibitor | Inhibits aromatase, reducing estrogen levels | Breast cancer treatment |

| Anastrozole | Non-steroidal Aromatase Inhibitor | Inhibits aromatase | First-line therapy for breast cancer |

| Letrozole | Non-steroidal Aromatase Inhibitor | Inhibits aromatase | Treatment for hormone receptor-positive breast cancer |

| Exemestane | Steroidal Aromatase Inhibitor | Irreversibly inhibits aromatase | Treatment for advanced breast cancer |

Clinical Efficacy

-

Efficacy in Hormone Receptor-Positive Breast Cancer:

Clinical trials have demonstrated that this compound effectively reduces tumor proliferation markers such as Ki67 in patients with hormone receptor-positive breast cancer. A study involving neoadjuvant therapy showed that patients receiving aromatase inhibitors had a higher rate of recurrence-free survival compared to those on other therapies . -

Pharmacokinetic Studies:

Research has shown that this compound exhibits favorable pharmacokinetic properties, including improved absorption and longer half-life due to its deuterated structure. This characteristic may lead to enhanced therapeutic outcomes and reduced side effects compared to traditional anastrozole.

Safety Profile

The safety profile of this compound has been evaluated alongside its efficacy in clinical settings. Studies indicate that it maintains a similar adverse event profile to anastrozole, with common side effects including musculoskeletal symptoms and gastrointestinal disturbances. However, ongoing research aims to further elucidate any unique safety concerns associated with its deuterated form .

Propiedades

IUPAC Name |

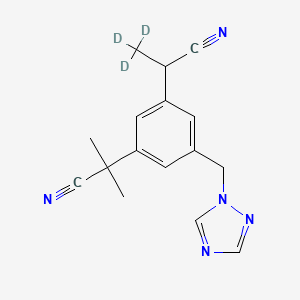

2-[3-(1-cyano-2,2,2-trideuterioethyl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5/c1-12(7-17)14-4-13(8-21-11-19-10-20-21)5-15(6-14)16(2,3)9-18/h4-6,10-12H,8H2,1-3H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXANTDQIIXQBZ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.